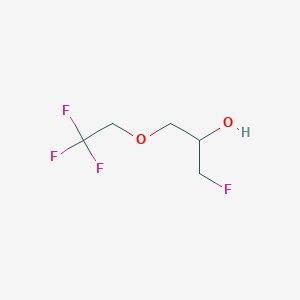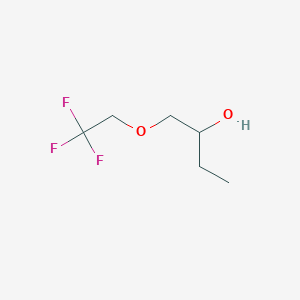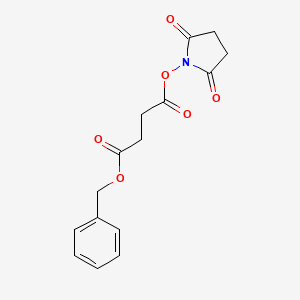
Succinic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Succinic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester is a chemical compound with the molecular formula C12H12N2O8. It is known for its unique structure, which includes a succinic acid core esterified with benzyl and 2,5-dioxo-pyrrolidin-1-yl groups. This compound is often used in various scientific research applications due to its reactivity and functional properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of succinic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester typically involves the esterification of succinic acid with benzyl alcohol and 2,5-dioxo-pyrrolidin-1-yl groups. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Common reagents used in this synthesis include benzyl alcohol, succinic anhydride, and N-hydroxysuccinimide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
Succinic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
科学的研究の応用
Succinic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in the modification of biomolecules and in the study of enzyme mechanisms.
Industry: The compound is used in the production of polymers and other materials.
作用機序
The mechanism by which succinic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester exerts its effects involves its reactivity with various functional groups. The ester groups can undergo hydrolysis to release succinic acid and benzyl alcohol, which can then participate in further reactions. The 2,5-dioxo-pyrrolidin-1-yl group can interact with nucleophiles, facilitating the formation of new bonds and the modification of biomolecules .
類似化合物との比較
Similar Compounds
Succinic acid bis-(2,5-dioxo-pyrrolidin-1-yl) ester: Similar in structure but lacks the benzyl ester group.
N-hydroxysuccinimide esters: Commonly used in bioconjugation and share the succinimide moiety.
Benzyl esters of other dicarboxylic acids: Similar ester functionality but different core structures
Uniqueness
Succinic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester is unique due to its combination of benzyl and succinimide ester groups, which provide distinct reactivity and functional properties. This makes it particularly useful in applications requiring specific ester functionalities and reactivity patterns .
特性
IUPAC Name |
1-O-benzyl 4-O-(2,5-dioxopyrrolidin-1-yl) butanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c17-12-6-7-13(18)16(12)22-15(20)9-8-14(19)21-10-11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURHDFRFHACNSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
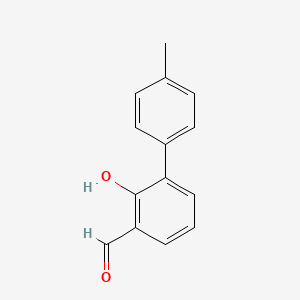
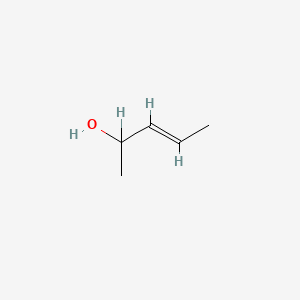
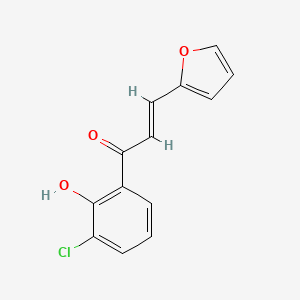

![4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile](/img/structure/B6325389.png)
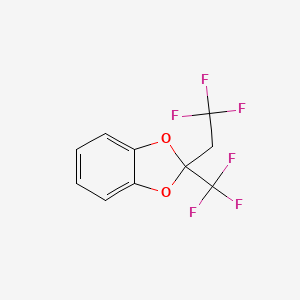
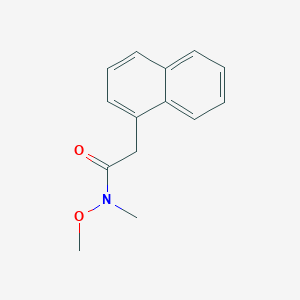
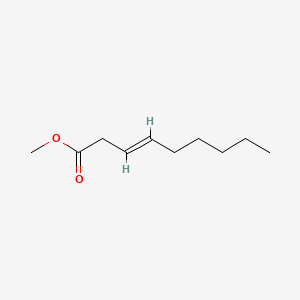
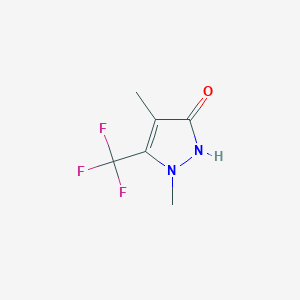
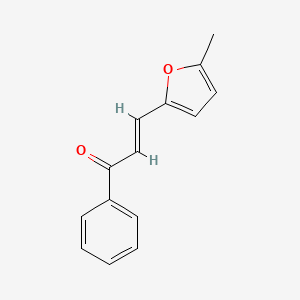

![3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B6325435.png)
